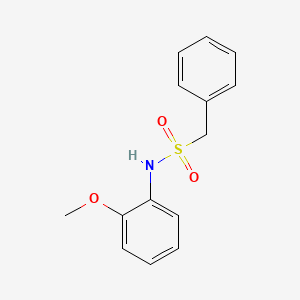

N-(2-methoxyphenyl)-1-phenylmethanesulfonamide

Description

The exact mass of the compound this compound is 277.07726451 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-10-6-5-9-13(14)15-19(16,17)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQUMCCAIKFKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Informatic Approaches for N 2 Methoxyphenyl 1 Phenylmethanesulfonamide

Established Synthetic Pathways for N-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides, a critical class of compounds in medicinal and materials chemistry, is underpinned by several robust and well-documented methodologies. These pathways primarily revolve around the formation of the sulfonamide bond through the coupling of an amine with a sulfonyl chloride derivative.

Aniline-Methanesulfonyl Chloride Coupling Strategies

The most conventional and widely employed method for the synthesis of N-aryl sulfonamides is the direct coupling of an aniline (B41778) with a sulfonyl chloride in the presence of a base. nih.gov This reaction is a cornerstone of sulfonamide chemistry due to its efficiency and broad applicability. researchgate.net For the synthesis of a compound analogous to N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, a typical procedure involves stirring the corresponding aniline (o-anisidine) and sulfonyl chloride (p-toluenesulfonyl chloride) in water, with the pH maintained at 8-10 using a sodium carbonate solution. nih.gov The reaction progress is monitored by thin-layer chromatography, and upon completion, the product precipitates and can be collected by filtration. nih.gov

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.

A variety of bases can be employed, including pyridine, triethylamine, and inorganic bases like sodium carbonate. wikipedia.org The choice of solvent and base can be optimized to achieve high yields and purity of the desired N-substituted sulfonamide.

Advanced Sulfonylation Techniques

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the formation of N-aryl sulfonamides. These techniques often offer milder reaction conditions, broader functional group tolerance, and improved yields compared to traditional methods.

One such innovative approach involves the iron-catalyzed formation of N-arylsulfonamides directly from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org This method utilizes FeCl2 as a catalyst and NaHSO3 as a reductant, allowing the reaction to proceed under mild conditions while tolerating a wide range of functional groups. organic-chemistry.org Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org

Another modern strategy is the transition-metal-free photocatalytic synthesis of arylsulfonamides. rsc.org This method employs the three-component coupling of aryl radicals, SO2 surrogates (like K2S2O5), and various amines. rsc.org A key advantage of this approach is its ability to generate aryl radicals from abundant phenolic precursors via aryl triflates, activated by a dual-functional sodium iodide reagent under UV light at room temperature. rsc.org This process exhibits a broad scope for all three components, including aliphatic, aromatic, and complex pharmaceutically relevant amines. rsc.org

Palladium-Catalyzed Cyclization and Coupling Reactions in Related Systems

Palladium catalysis has become a powerful tool in organic synthesis, enabling a wide array of cross-coupling reactions. In the context of sulfonamide-related systems, palladium-catalyzed reactions offer efficient pathways for the formation of C-N bonds. For instance, the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, in the presence of an alcohol, provides a direct route to N-aryl carbamates. mit.edu This methodology can be extended to access diisocyanate precursors, which are important in materials science. mit.edu

While not a direct sulfonamide synthesis, these coupling strategies highlight the versatility of palladium catalysis in constructing bonds to nitrogen on an aromatic ring. Similar catalytic systems can be envisioned for the direct N-arylation of sulfonamides, providing an alternative to the classical nucleophilic substitution pathway. Nickel-catalyzed amidation reactions have also been reported for the synthesis of N-aryl substituted p-toluenesulfonamides, demonstrating the utility of transition metal catalysis in this area. nih.gov

Targeted Synthesis of this compound Precursors

The targeted synthesis of this compound relies on the availability of its two key precursors: 2-methoxyaniline and phenylmethanesulfonyl chloride.

2-Methoxyaniline , also known as o-anisidine, is a commercially available substituted aniline. nih.gov It is a clear, yellowish to reddish-brown liquid with a characteristic amine-like odor. nih.gov Its structure features a methoxy (B1213986) group ortho to the amino group on a benzene (B151609) ring. nih.gov

Phenylmethanesulfonyl chloride , also referred to as α-toluenesulfonyl chloride, is an aliphatic sulfonyl chloride. sigmaaldrich.comscbt.com It is a commercially available compound that is a solid at room temperature. sdfine.com The synthesis of benzenesulfonyl chlorides, in general, can be achieved through the chlorosulfonation of benzene. wikipedia.org

The direct synthesis of this compound would involve the reaction of 2-methoxyaniline with phenylmethanesulfonyl chloride, following the general principles of aniline-sulfonyl chloride coupling described in section 2.1.1. The reaction would likely be carried out in the presence of a base, such as sodium carbonate or an organic amine, in a suitable solvent.

Computational Design of Synthetic Routes for this compound

The design of synthetic routes for novel or complex molecules has been significantly enhanced by the advent of computational tools and chemo-informatic approaches. These methods can predict viable synthetic pathways, assess the feasibility of reactions, and even suggest optimal reaction conditions, thereby accelerating the research and development process.

For a target molecule like this compound, retrosynthetic analysis software can be employed to identify potential synthetic disconnections and propose precursor molecules. Software platforms such as IBM's RXN for Chemistry utilize machine learning models trained on vast databases of chemical reactions to predict retrosynthetic pathways. accelerate.science These tools can analyze the target structure and suggest breaking it down into simpler, commercially available starting materials, such as 2-methoxyaniline and phenylmethanesulfonyl chloride.

Furthermore, machine learning models are being developed to predict the success of specific reaction types. For instance, a model has been created to predict the outcome of sulfamide (B24259) synthesis via sulfur(VI) fluoride (B91410) exchange (SuFEx) reactions by analyzing kinetic and reaction yield data. digitellinc.com Such predictive models, often built using cheminformatic software and DFT calculations, can help in selecting the most promising synthetic strategies and avoiding potential pitfalls. digitellinc.com Python-based algorithmic approaches are also being used to optimize sulfonamide drugs through mathematical modeling and QSPR (Quantitative Structure-Property Relationship) studies, which can inform the design of synthetic targets with desired properties. nih.gov

Analytical Methodologies for Structural Elucidation within Synthetic Investigations

The unambiguous confirmation of the structure of a newly synthesized compound is a critical step in any synthetic investigation. A combination of spectroscopic techniques is typically employed for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on both the methoxyphenyl and phenyl rings, a singlet for the methoxy group protons, and a signal for the methylene (B1212753) protons of the phenylmethane group. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern on the rings. For the closely related N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the methoxy protons appear as a singlet at 3.64 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, and distinct signals would be observed for the methoxy carbon, the methylene carbon, and the carbons of the two aromatic rings. In N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the methoxy carbon resonates at 55.6 ppm. rsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For a sulfonamide, characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. nih.gov The N-H stretching vibration would appear in the region of 3285–3199 cm⁻¹. nih.gov The S-N stretching vibration is typically observed in the 945–893 cm⁻¹ range. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The following table summarizes the expected and reported spectroscopic data for compounds related to this compound:

| Spectroscopic Technique | Expected/Reported Data for Related Sulfonamides |

| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (~3.6-3.8 ppm, singlet), Methylene protons (singlet), N-H proton (broad singlet). For N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the methoxy protons are at 3.64 ppm. rsc.org |

| ¹³C NMR | Aromatic carbons, Methoxy carbon (~55-56 ppm), Methylene carbon. For N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the methoxy carbon is at 55.6 ppm. rsc.org |

| IR Spectroscopy | S=O asymmetric stretch (1376–1309 cm⁻¹), S=O symmetric stretch (1177–1148 cm⁻¹), N-H stretch (3285–3199 cm⁻¹), S-N stretch (945–893 cm⁻¹). nih.gov |

An article on the preclinical biological activities and mechanistic underpinnings of this compound cannot be generated. Following a comprehensive search of available scientific literature, no specific data was found for this particular compound corresponding to the requested sections on antimicrobial, antioxidant, anti-inflammatory, anticancer, and carbonic anhydrase inhibition activities.

The inquiry requested detailed, informative, and scientifically accurate content, including data tables on various in vitro biological activities. However, the search results did not yield any studies that have specifically investigated "this compound" for the outlined biological activities. The available literature discusses these activities in the context of other related compounds, such as different sulfonamide derivatives or compounds containing a methoxyphenyl moiety, but provides no direct experimental data for the subject compound.

Therefore, in the absence of specific research findings for this compound, it is not possible to construct the detailed scientific article as requested while adhering to the principles of scientific accuracy and strict adherence to the provided outline.

Exploration of Preclinical Biological Activities and Mechanistic Underpinnings of N 2 Methoxyphenyl 1 Phenylmethanesulfonamide

Enzymatic Inhibition Profiles and Kinetic Characterization

Phosphodiesterase Inhibition (e.g., PDE4)

No preclinical studies were found that investigated the inhibitory activity of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide against phosphodiesterase enzymes, including PDE4.

Lipoxygenase (e.g., 5-LOX, 15-LOX) Inhibition

There is no available research data on the effects of this compound on lipoxygenase enzymes such as 5-LOX or 15-LOX.

Kinase Inhibition (e.g., Rho kinase, MAP2K1, ALK2)

Preclinical data regarding the inhibitory potential of this compound against Rho kinase, MAP2K1, or ALK2 is not available in the current scientific literature.

Purinergic Receptor (e.g., P2X, P2Y12) Inhibition Mechanisms

No studies were identified that explored the inhibitory mechanisms of this compound on purinergic receptors, including P2X and P2Y12.

Other Enzyme Systems (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is a lack of preclinical research on the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase.

Receptor Binding and Modulation Studies (excluding clinical data)

Investigating Ligand-Receptor Interactions

No receptor binding or modulation studies for this compound have been published in the scientific literature. Consequently, there is no information available regarding its ligand-receptor interactions.

Preclinical Biological Activities of this compound Remain Uncharacterized in Publicly Accessible Research

Despite extensive searches of scientific literature, detailed preclinical data on the biological activities of the chemical compound this compound are not publicly available. As a result, a comprehensive exploration of its effects on cellular pathways and its efficacy in in vivo models, as outlined in the requested article structure, cannot be provided at this time.

The specific areas of investigation for which no data could be retrieved include:

Cellular Pathway Perturbation Analysis: There is no available research detailing the effects of this compound on cell proliferation and apoptosis in cancer cell lines. Furthermore, studies concerning its interaction with DNA, such as through intercalation or the inhibition of topoisomerase enzymes, have not been published.

In Vivo Proof-of-Concept Studies: Information regarding the efficacy of this specific compound in animal models for conditions such as inflammation or infectious diseases is absent from the surveyed scientific databases.

While the broader classes of compounds to which this compound belongs, such as sulfonamides and molecules containing methoxyphenyl or phenylmethane groups, have been investigated for various therapeutic properties, this specific molecule has not been the subject of published preclinical studies. The scientific community's understanding of a compound's biological and mechanistic underpinnings relies on dedicated research, and such studies for this compound have not been reported in the accessible scientific literature.

Therefore, the creation of data tables and a detailed analysis of its preclinical biological activities and mechanistic underpinnings is not possible.

Structure Activity Relationship Sar and Structural Modification Studies of N 2 Methoxyphenyl 1 Phenylmethanesulfonamide

Elucidation of Key Pharmacophoric Features within the N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Scaffold

The fundamental structure of this compound comprises three main components: a phenylmethanesulfonyl group, a sulfonamide linker, and a 2-methoxyphenyl group. The spatial arrangement and electronic properties of these groups are critical for its biological activity. The sulfonamide moiety is a key pharmacophoric feature, with the nitrogen atom and the two oxygen atoms of the sulfonyl group often participating in hydrogen bonding with biological targets. mdpi.comnih.gov The presence of two aromatic rings provides a scaffold for various intermolecular interactions, including hydrophobic and π-π stacking interactions.

Impact of Substitutions on the Phenyl Ring and Methoxy (B1213986) Group on Biological Activity

Modifications to the phenyl ring and the methoxy group of this compound have been explored to probe their influence on biological activity. The electronic nature and position of substituents on the phenyl ring can dramatically alter the compound's potency and selectivity.

In studies of analogous compounds, the introduction of electron-withdrawing groups (such as nitro or cyano groups) or electron-donating groups (such as methyl groups) on the phenyl ring has been shown to modulate biological activity. mdpi.combeilstein-journals.org For instance, the position of a nitro group on a phenyl ring in similar sulfonamide structures significantly affects intermolecular interactions in the crystalline state. mdpi.com The presence of hydroxyl and methoxy groups on the phenyl ring of related N-substituted benzimidazole (B57391) carboxamides has demonstrated a strong influence on their antiproliferative and antibacterial activities. nih.govmdpi.com Specifically, compounds with two hydroxy groups and one methoxy group on the phenyl ring have shown potent antibacterial activity. nih.gov

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of related compounds, which can be extrapolated to the this compound scaffold.

| Substitution on Phenyl Ring | Effect on Biological Activity (in related compounds) |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can lead to a loss of inhibitory activity in some contexts, but can also enhance activity in others, suggesting a complex interplay with the target. mdpi.com |

| Electron-donating groups (e.g., -CH3) | Has been observed to lead to a loss of FOXM1-inhibitory activity in thieno[2,3-b]pyridine (B153569) derivatives. mdpi.com |

| Hydroxy and Methoxy groups | The number and position of these groups strongly impact antiproliferative and antibacterial activity. nih.govmdpi.com |

Modulation of the Sulfonamide Linker and its Influence on Target Interaction

The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. researchgate.net The flexibility of the S-N bond allows for a range of torsion angles, which in turn affects the relative orientation of the phenyl rings. mdpi.comresearchgate.net This conformational flexibility can be crucial for adopting the optimal geometry for target binding. In the solid state, sulfonamides commonly form hydrogen-bonding patterns, such as chains or dimers, which can provide insight into their potential interactions in a biological environment. mdpi.com

Derivatization Strategies for Enhancing Selectivity and Potency

To improve the selectivity and potency of this compound, various derivatization strategies can be employed. These strategies often focus on modifying the core scaffold to optimize interactions with the target and improve pharmacokinetic properties.

One common approach is the introduction of different substituents on the aromatic rings to fine-tune the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for the intended target. mdpi.com Another strategy involves modifying the linker between the key pharmacophoric groups to alter the molecule's flexibility and conformation.

Based on studies of related compounds, the following derivatization approaches could be beneficial:

Introduction of heterocyclic rings: Replacing one of the phenyl rings with a heterocyclic system can introduce new interaction points and improve properties such as solubility. mdpi.com

Bioisosteric replacement: Replacing the sulfonamide linker with other functional groups that mimic its hydrogen bonding capabilities could lead to novel derivatives with different pharmacological profiles.

Introduction of chiral centers: The incorporation of stereocenters can lead to derivatives with improved potency and selectivity, as different stereoisomers may interact differently with a chiral biological target. mdpi.com

Stereochemical Considerations in Derivatives of this compound

When derivatives of this compound contain chiral centers, stereochemistry becomes a critical factor in determining their biological activity. The three-dimensional arrangement of atoms can significantly influence how a molecule binds to its target.

In studies of other bioactive molecules, it has been consistently shown that different enantiomers or diastereomers can have vastly different potencies. mdpi.com For example, in a series of nature-inspired compounds, the natural stereoisomers were consistently the most potent against Plasmodium falciparum. mdpi.com This highlights that even subtle changes in stereochemistry can lead to significant differences in biological effect, which may be due to stereoselective uptake or differential binding at the target site. mdpi.com Therefore, for any chiral derivatives of this compound, the separation and biological evaluation of individual stereoisomers would be essential for a complete understanding of their SAR.

Computational and Biophysical Characterization of N 2 Methoxyphenyl 1 Phenylmethanesulfonamide Interactions

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In studies involving derivatives with similar core structures, such as N-substituted carboxamides, molecular docking has been instrumental in elucidating potential biological targets. For instance, docking studies on 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a potential target. The simulations revealed that these compounds could fit well within the active site of the EGFR protein (PDB ID: 2J5F). The interactions were stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, a derivative showed hydrogen bonding via its C=O and methoxy (B1213986) groups, alongside aromatic and hydrophobic interactions with residues like Met793, Lys745, Pro794, and Leu792.

Similarly, docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against glutamate (B1630785) receptors predicted a high degree of affinity for metabotropic mGlu8 receptors and ionotropic NMDA GluN2B receptors, with binding energies ranging from -8.7 to -11.6 kcal/mol for the latter, comparable to the reference drug ifenprodil (B1662929) (-11.3 kcal/mol).

These studies on related structures suggest that N-(2-methoxyphenyl)-1-phenylmethanesulfonamide likely interacts with its biological targets through a combination of hydrogen bonding involving the sulfonamide group and hydrophobic/aromatic interactions from its phenyl and methoxyphenyl rings.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Triazole-4-carboxamide Derivatives | EGFR Tyrosine Kinase | 2J5F | Not specified, good interaction noted | Met793, Lys745, Pro794, Leu792 |

| Pyridazine-3-carboxamide Derivatives | NMDA GluN2B Receptor | N/A | -8.7 to -11.6 | Not specified |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. They are used to study the stability of ligand-protein complexes predicted by docking and to understand the energetic and mechanistic details of the binding process.

For the broader class of sulfonamides, MD simulations have been crucial in characterizing their binding mechanisms. For example, large-scale MD simulations have been used to reconstruct the complete binding pathway of para-substituted benzenesulfonamides to human carbonic anhydrase II (hCAII). acs.org These simulations revealed a multi-step binding process, including a pre-binding stage stabilized by the interaction of the ligand's apolar parts with a hydrophobic region on the protein surface. acs.org

In another study, MD simulations were used to investigate the interactions between sulfonamide derivatives and triose phosphate (B84403) isomerase (TPI), a key enzyme in the glycolysis pathway of Plasmodium falciparum, the parasite responsible for malaria. peerj.com The simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, estimated the interaction energies and identified key residues at the dimer interface of the parasite's enzyme that are responsible for selective affinity. peerj.com The results indicated that strong and favorable van der Waals interactions were a primary driver for the binding affinity. peerj.com Analysis of the simulation trajectories can reveal the stability of key interactions, such as hydrogen bonds between the sulfonamide group and the target's active site, over the simulation time. acs.org

These examples demonstrate that MD simulations of this compound could elucidate the stability of its docked pose, identify key conformational changes upon binding, and calculate binding free energies to refine affinity predictions. acs.orgugent.be

Quantum Chemical Calculations to Understand Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties that govern molecular interactions.

Studies on various sulfonamide derivatives have utilized DFT at levels like B3LYP/6-311G+(d,p) to optimize molecular geometry and calculate electronic properties. peerj.com Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is vital for understanding non-covalent interactions, as the electron-rich areas (like those around the oxygen and nitrogen atoms of the sulfonamide group) are likely sites for hydrogen bonding.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

For a sulfonamide-Schiff base derivative, DFT calculations were used to simulate its vibrational (FT-IR), electronic (UV-Vis), and NMR spectra, showing good correlation with experimental data. peerj.com Such calculations for this compound would confirm its stable conformation and provide a detailed map of its electronic properties, guiding the understanding of its interaction with biological targets.

Table 2: Typical Parameters from Quantum Chemical Calculations on Related Sulfonamides

| Parameter | Significance | Typical Finding |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicts interaction sites | Negative potential regions (e.g., around SO2 group) are likely hydrogen bond acceptors. |

QSAR Modeling for Activity Prediction of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives.

QSAR studies have been successfully applied to various sulfonamide-containing compounds. In one study on antifungal sulfonamides, a model was developed using the Genetic Function Algorithm (GFA). nih.gov The molecular structures were optimized using DFT, and various molecular descriptors (e.g., constitutional, topological, quantum-chemical) were calculated. nih.gov The resulting model showed strong statistical significance, with a high squared correlation coefficient (R² = 0.954) and predictive ability (R²pred = 0.839). nih.gov

The process typically involves:

Data Set Preparation: A series of compounds with known activities is collected.

Descriptor Calculation: Software is used to calculate a wide range of molecular descriptors for each compound.

Model Development: Statistical methods are used to build a model that links the descriptors to the activity.

Validation: The model's robustness and predictive power are assessed using internal (e.g., cross-validation Q²) and external validation (predicting the activity of a separate test set). cytivalifesciences.com

For this compound, a QSAR model could be developed using a series of its derivatives. The resulting model would identify which structural features (represented by specific descriptors) are most important for enhancing a desired biological activity, thereby guiding the rational design of more potent analogues.

Table 3: Example of Statistical Parameters for a QSAR Model of Sulfonamide Derivatives

| Parameter | Description | Example Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | 0.954 |

| R²adj (Adjusted R²) | R² adjusted for the number of descriptors. | 0.941 |

| Q²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | 0.888 |

| R²pred (External Validation R²) | Measures the ability to predict an external test set. | 0.839 |

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used in early-stage drug discovery to forecast a compound's properties within an organism. By focusing on non-toxicity and non-pharmacokinetic aspects, we can evaluate its fundamental drug-like characteristics.

For various sulfonamide and benzamide (B126) derivatives, ADMET predictions are a standard component of computational analysis. These predictions often assess compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Key predicted properties include:

Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross cell membranes.

Molecular Weight (MW): Influences solubility and permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are critical for solubility and binding interactions.

Polar Surface Area (PSA): Relates to membrane permeability.

Water Solubility (LogS): An essential property for drug absorption and distribution.

Studies on related compounds often show that they possess favorable ADMET profiles, adhering to Lipinski's rules and other drug-likeness filters, suggesting they are good candidates for oral drug use. For example, in silico studies on certain sulfonamide derivatives predicted good absorption and distribution profiles.

Table 4: Predicted Drug-Likeness Properties for a Hypothetical Compound Conforming to Lipinski's Rules

| Property | Lipinski's Rule | Significance |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Affects absorption and diffusion |

| LogP | ≤ 5 | Measures lipophilicity and membrane permeability |

| Hydrogen Bond Donors | ≤ 5 | Influences solubility and binding |

Biophysical Techniques for Binding Affinity Measurement

While computational methods predict binding, biophysical techniques provide direct experimental measurement of binding affinity and thermodynamics. Key techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): This label-free technique measures molecular interactions in real-time. cytivalifesciences.com One molecule (e.g., the protein target) is immobilized on a sensor chip, and the other (the ligand) is flowed over the surface. cytivalifesciences.com Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. cytivalifesciences.com From this data, one can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govresearchgate.net SPR has been successfully used to measure the binding kinetics of sulfonamide inhibitors to targets like carbonic anhydrase. biosensingusa.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). nih.govresearchgate.net From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. nih.gov This provides a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpic or entropic) behind the binding. nih.gov ITC is considered the gold standard for measuring binding affinity in solution. springernature.com

For this compound, these techniques would be essential to validate the binding predictions from docking and MD simulations, providing quantitative data on its affinity and thermodynamic signature for any identified protein targets.

Target Identification and Validation Strategies for N 2 Methoxyphenyl 1 Phenylmethanesulfonamide

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a classic and widely used method for isolating the binding partners of a small molecule from a complex mixture like a cell lysate. nih.govtandfonline.com This technique involves immobilizing N-(2-methoxyphenyl)-1-phenylmethanesulfonamide onto a solid support, such as agarose (B213101) beads, to create an affinity matrix. acs.org

This matrix is then incubated with a cell or tissue lysate. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified by mass spectrometry. stonybrookmedicine.edu A crucial aspect of this method is the design of the linker used to attach the compound to the solid support, as it should not interfere with the compound's binding to its target. nih.gov

A typical workflow for an affinity chromatography experiment to identify the targets of this compound would involve the steps outlined in the following table.

| Step | Description | Key Considerations |

| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker for immobilization. | The linker should be attached at a position that does not disrupt the compound's binding pharmacophore. |

| 2. Immobilization | Covalently attach the synthesized probe to a solid support (e.g., agarose beads). | Ensure efficient and stable coupling. |

| 3. Incubation | Incubate the affinity matrix with cell lysate. | Use appropriate buffer conditions to maintain protein stability and specific binding. |

| 4. Washing | Wash the matrix extensively to remove non-specifically bound proteins. | The stringency of the wash is critical to reduce background noise. |

| 5. Elution | Elute the specifically bound proteins. | Elution can be achieved by using a high concentration of the free compound, or by changing pH or ionic strength. |

| 6. Protein Identification | Identify the eluted proteins using mass spectrometry. | Compare results with a control experiment using beads without the immobilized compound to distinguish specific binders. |

Pull-down assays are conceptually similar to affinity chromatography and are instrumental in both identifying and confirming protein-protein or protein-small molecule interactions. creative-proteomics.commdpi.com

Genetic Screens and CRISPR/Cas9 for Target Validation

Genetic approaches offer a powerful and unbiased way to identify genes that are essential for the biological activity of a small molecule. nih.govsingerinstruments.com These methods can reveal not only the direct target but also other components of the signaling pathway in which the target is involved.

Genome-wide screening using technologies like RNA interference (RNAi) or the more precise CRISPR/Cas9 system can identify genes whose loss or inactivation confers resistance or sensitivity to this compound. acs.orgnih.govresearchgate.net For instance, a pooled CRISPR knockout screen could be performed in a relevant cell line. Cells that survive treatment with a cytotoxic concentration of the compound would be enriched for guide RNAs targeting genes essential for its activity, including its direct target. acs.org

Once a list of candidate targets is generated from such a screen, CRISPR/Cas9 can be used for validation. biocompare.com For each candidate gene, a specific knockout cell line can be created. If the knockout of a particular gene renders the cells resistant to this compound, it provides strong evidence that this gene is involved in the compound's mechanism of action. biocompare.com

The following table outlines the steps in a hypothetical CRISPR/Cas9 screen for this compound target identification.

| Phase | Step | Description |

| Screening | 1. Library Transduction | Introduce a genome-wide CRISPR knockout library into a population of cells. |

| 2. Compound Treatment | Treat the cell population with a selective pressure of this compound. | |

| 3. Selection | Allow resistant cells to grow and become enriched in the population. | |

| 4. Sequencing | Isolate genomic DNA from the resistant population and identify the enriched guide RNAs by deep sequencing. | |

| Validation | 5. Candidate Gene Knockout | Generate individual knockout cell lines for the top candidate genes identified in the screen. |

| 6. Phenotypic Confirmation | Test the sensitivity of the individual knockout cell lines to this compound to confirm the resistance phenotype. |

Phenotypic Screening and Deconvolution

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without prior knowledge of the molecular target. nih.govcriver.com If this compound was discovered through such a screen, the subsequent challenge is "target deconvolution"—the process of identifying the molecular target responsible for the observed phenotype. bohrium.comnih.gov

The strategies described in the preceding sections, such as affinity chromatography and proteomics, are key components of the target deconvolution workflow. researchgate.net An integrated approach is often the most effective. For example, after identifying a set of potential binding proteins through an affinity pull-down experiment, one could use CRISPR/Cas9 to individually knock out the corresponding genes. The resulting knockout cells would then be re-evaluated in the original phenotypic assay. If the knockout of a specific gene recapitulates the phenotype of the compound or abrogates its effect, this provides strong evidence for that protein being the relevant target. nih.gov

This multi-pronged approach helps to distinguish between proteins that simply bind to the compound (as identified by biochemical methods) and those that are functionally responsible for its biological activity. drughunter.com

Lead Optimization and Analog Design for N 2 Methoxyphenyl 1 Phenylmethanesulfonamide Scaffolds

Iterative Synthesis and Biological Evaluation Cycles

The core of lead optimization for the N-(2-methoxyphenyl)-1-phenylmethanesulfonamide scaffold lies in iterative cycles of chemical synthesis followed by biological evaluation. This process allows medicinal chemists to systematically probe the structure-activity relationships (SAR) of the molecule. In each cycle, specific regions of the compound—such as the N-aryl ring, the phenyl ring of the benzylsulfonyl group, or the sulfonamide linker—are modified. The resulting analogs are then synthesized and tested in relevant biological assays to determine how these changes affect target affinity and cellular activity.

For instance, a typical initial study would involve synthesizing a matrix of analogs by varying substituents on both aromatic rings. Modifications could include altering the position and nature of the methoxy (B1213986) group on the N-phenyl ring or introducing various electron-donating or electron-withdrawing groups onto the phenylmethane ring. The biological data gathered from these analogs provide crucial insights into the pharmacophore, identifying which chemical features are essential for activity and which can be modified to improve drug-like properties. nih.govnih.gov

The results from these evaluations guide the design of the next generation of compounds. mdpi.com This empirical, cyclical process of design, synthesis, and testing is repeated until an optimized candidate with a desirable pharmacological profile is identified. researchgate.net Quantitative structure-activity relationship (QSAR) models are often developed during this process to statistically correlate chemical structures with biological activities, providing predictive insights for designing new, more potent sulfonamides. researchgate.net

Table 1: Representative SAR Data for this compound Analogs Note: The following data is illustrative of a typical SAR study and does not represent actual experimental results for this specific compound.

| Compound ID | R1 (on N-phenyl ring) | R2 (on benzyl (B1604629) ring) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent | 2-OCH₃ | H | 150 |

| Analog 1A | 3-OCH₃ | H | 850 |

| Analog 1B | 4-OCH₃ | H | 1200 |

| Analog 1C | 2-OH | H | 225 |

| Analog 1D | 2-OCH₃ | 4-Cl | 75 |

| Analog 1E | 2-OCH₃ | 4-F | 90 |

| Analog 1F | 2-OCH₃ | 4-CH₃ | 180 |

Scaffold Hopping and Isosteric Replacements

To explore novel chemical space and circumvent potential issues with the parent scaffold, such as poor pharmacokinetics or off-target effects, medicinal chemists employ scaffold hopping and isosteric replacement strategies. uniroma1.it

Scaffold hopping involves replacing the core molecular framework—for example, the phenylmethanesulfonamide (B180765) core—with a structurally different scaffold that maintains a similar three-dimensional arrangement of key binding groups. bhsai.org The goal is to identify new chemotypes that retain the desired biological activity but possess improved properties or novel intellectual property. dundee.ac.uk For the this compound structure, a potential scaffold hop could involve replacing the benzylsulfonamide core with a rigid heterocyclic system that projects the N-aryl and phenyl groups in a similar spatial orientation. digitellinc.com

Isosteric and bioisosteric replacements are more conservative modifications where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. drughunter.com This strategy is used to fine-tune a compound's characteristics without drastically altering its structure. nih.gov For the this compound scaffold, several bioisosteric replacements could be explored:

Methoxy Group: The o-methoxy group on the N-aryl ring could be replaced with other hydrogen bond acceptors like a hydroxyl, methylthio, or small alkyl groups to probe the importance of this interaction and modulate metabolic stability. cambridgemedchemconsulting.com

Sulfonamide Linker: The sulfonamide group itself can be replaced by bioisosteres such as a sulfoximine (B86345) or a reversed sulfonamide to alter polarity, pKa, and binding interactions. drughunter.com

Phenyl Rings: Either of the phenyl rings could be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, pyrazole) to modulate solubility, metabolic stability, and potential protein-ligand interactions. u-tokyo.ac.jp

Fragment-Based Drug Discovery Approaches with this compound Components

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). wikipedia.org The this compound structure can be conceptually deconstructed into key fragments for use in an FBDD campaign. The primary fragments would be:

Fragment A: 2-methoxyaniline or a related derivative.

Fragment B: Phenylmethanesulfonyl chloride or a similar sulfonyl-containing fragment.

In an FBDD approach, libraries containing these or similar fragments would be screened against the biological target using sensitive biophysical techniques like NMR or X-ray crystallography to identify weak-binding hits. mdpi.com Once fragments that bind to adjacent sites on the target are identified, they can be computationally or synthetically linked to generate a larger, more potent molecule. Alternatively, a single identified fragment hit can be "grown" by adding chemical functionality to improve its affinity and occupy more of the binding pocket. proteopedia.org For instance, if a sulfamide-containing fragment shows binding, it can serve as a starting point for optimization into a more complex inhibitor. nih.govnih.gov This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with higher ligand efficiency compared to traditional high-throughput screening.

Rational Design Principles for Optimizing On-Target Activity

Rational, or structure-based, drug design utilizes knowledge of the three-dimensional structure of the biological target to guide the optimization of a lead compound. If a crystal structure of the target protein in complex with this compound or a similar ligand is available, it provides a detailed map of the binding site. This information is invaluable for making precise, targeted modifications to improve binding affinity and selectivity. rsc.org

Key rational design principles would include:

Exploiting Hydrophobic Pockets: Analyzing the binding site for unoccupied hydrophobic pockets that could be filled by adding or extending substituents on the phenyl rings of the ligand.

Optimizing Hydrogen Bonds: Identifying opportunities to form new hydrogen bonds with protein backbone or side-chain residues by strategically placing hydrogen bond donors and acceptors, such as modifying the methoxy group to a hydroxyl.

Displacing Water Molecules: Locating and displacing energetically unfavorable water molecules from the binding site with appropriate ligand modifications can lead to significant gains in binding affinity.

In the absence of a crystal structure, a homology model of the target protein can be generated and used for computational docking studies. These simulations can predict the binding mode of the sulfonamide scaffold and suggest modifications that are likely to enhance on-target activity. mdpi.com This data-driven approach helps prioritize the synthesis of compounds that have the highest probability of success, thereby accelerating the lead optimization process and minimizing the synthesis of unproductive analogs. nih.gov

Future Research Directions and Unaddressed Avenues for N 2 Methoxyphenyl 1 Phenylmethanesulfonamide

Investigation of Novel Biological Pathways and Targets

The sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Historically, sulfonamides are famed for their antimicrobial properties through the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. However, their therapeutic potential extends far beyond this initial application, with derivatives showing activity as anticancer, anti-inflammatory, antiviral, and diuretic agents.

For N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, a systematic investigation into its potential biological targets is a critical first step. High-throughput screening against a diverse panel of enzymes and receptors could unveil unexpected activities. Given the structural motifs present in the molecule—a methoxy-substituted phenyl ring and a phenylmethanesulfonamide (B180765) core—several target classes warrant particular attention.

Potential Biological Targets for Investigation:

| Target Class | Rationale | Potential Therapeutic Area |

| Carbonic Anhydrases | The sulfonamide moiety is a well-established zinc-binding group that can inhibit various isoforms of carbonic anhydrase. | Glaucoma, epilepsy, cancer |

| Kinases | The N-aryl sulfonamide structure is present in several kinase inhibitors. The specific substitution pattern may confer selectivity. | Cancer, inflammatory diseases |

| Cyclooxygenases (COX) | Certain sulfonamide-containing compounds are known to inhibit COX enzymes, key players in inflammation. | Pain, inflammation |

| Proteases | The sulfonamide group can act as a transition-state mimic for certain proteases. | Viral infections, cancer |

| Nuclear Receptors | The aromatic rings could facilitate interactions with the ligand-binding domains of nuclear receptors. | Metabolic diseases, cancer |

Further research should employ techniques such as differential proteomics and chemoproteomics to identify the cellular targets of this compound in an unbiased manner. Elucidating the specific biological pathways modulated by this compound will be instrumental in defining its therapeutic potential.

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of N-aryl sulfonamides has been a subject of extensive research, leading to a variety of established methods. The classical approach involves the reaction of an amine with a sulfonyl chloride. However, modern organic synthesis offers a plethora of more sophisticated and efficient strategies that could be applied to generate a library of complex analogs of this compound.

Recent advancements in synthetic chemistry provide powerful tools for creating diverse molecular architectures. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions can be harnessed to introduce a wide range of functional groups onto the aromatic rings and the sulfonamide nitrogen. These methods offer greater control over the molecular structure and can facilitate the rapid synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Synthetic Strategies:

| Methodology | Application for Analog Synthesis | Potential Advantages |

| Palladium-catalyzed Cross-Coupling | Functionalization of the aromatic rings with various substituents (e.g., alkyl, aryl, cyano groups). | High efficiency, broad substrate scope. |

| C-H Activation | Direct functionalization of C-H bonds on the aromatic rings, avoiding the need for pre-functionalized starting materials. | Atom economy, step efficiency. |

| Multicomponent Reactions | Combining three or more starting materials in a single step to rapidly build molecular complexity. | High convergence, diversity-oriented synthesis. |

| Flow Chemistry | Continuous synthesis of the target compound and its analogs, allowing for precise control over reaction parameters and scalability. | Improved safety, higher yields, faster optimization. |

The development of novel synthetic routes will not only enable the exploration of the structure-activity relationship (SAR) of this compound class but also facilitate the synthesis of more complex and potentially more active derivatives.

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. For this compound, AI and ML can be integrated at various stages of the research and development process.

In the initial stages, predictive models can be used to screen virtual libraries of analogs for their potential biological activity against specific targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the sulfonamide derivatives with their observed biological activities. This can help in prioritizing the synthesis of the most promising compounds.

Applications of AI and ML in Sulfonamide Drug Discovery:

| Application | Description |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits with desired activity profiles. |

| De Novo Drug Design | Generative models can design novel sulfonamide structures with optimized properties. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. |

| Target Identification | AI algorithms can analyze biological data to identify novel targets for sulfonamide-based drugs. |

| Synthesis Planning | Retrosynthesis tools can propose efficient synthetic routes for the designed molecules. |

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of sulfonamide derivatives more efficiently, leading to the faster identification of drug candidates with improved efficacy and safety profiles.

Exploration of this compound as a Probe for Chemical Biology

Chemical probes are small molecules that are used to study and manipulate biological systems. They are invaluable tools for target identification, validation, and for elucidating the function of proteins in their native cellular environment. This compound, if found to have a specific biological activity, could be developed into a valuable chemical probe.

To serve as a chemical probe, a molecule should possess high potency, selectivity, and a known mechanism of action. The structure of this compound offers several handles for chemical modification, allowing for the introduction of reporter tags such as fluorescent dyes, biotin, or photo-crosslinking groups. These modified probes can then be used in a variety of chemical biology experiments, including:

Target Identification: Photo-affinity labeling can be used to covalently link the probe to its protein target, which can then be identified by mass spectrometry.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein.

Pull-down Assays: Biotinylated probes can be used to isolate the target protein and its binding partners from cell lysates.

The development of a chemical probe based on the this compound scaffold would not only advance our understanding of its biological function but could also pave the way for the discovery of new therapeutic targets.

Overcoming Challenges in Lead Development for Sulfonamide-Based Agents

Despite their therapeutic successes, the development of sulfonamide-based drugs is not without its challenges. Common issues encountered during lead optimization include poor solubility, off-target effects, and the potential for hypersensitivity reactions, often referred to as "sulfa allergies."

For this compound to progress as a lead compound, these potential liabilities must be addressed. A proactive approach to medicinal chemistry, incorporating early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is crucial.

Strategies to Mitigate Challenges in Sulfonamide Development:

| Challenge | Mitigation Strategy |

| Poor Solubility | Introduction of polar functional groups, formulation strategies (e.g., salt formation, amorphous solid dispersions). |

| Off-Target Effects | Structure-based drug design to improve selectivity, screening against a panel of off-targets. |

| Hypersensitivity | Avoidance of the aniline (B41778) substructure commonly associated with sulfa allergies, exploration of bioisosteric replacements for the sulfonamide group. |

| Metabolic Instability | Identification of metabolic soft spots and modification of the structure to block metabolic pathways. |

A thorough understanding of the physicochemical and pharmacological properties of this compound and its analogs will be essential for navigating the complexities of lead development and ultimately realizing its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes and purification methods for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide?

Answer:

Synthesis typically involves sulfonylation of the amine group in the 2-methoxyphenyl scaffold. Key steps include:

- Sulfonamide bond formation : Reacting 2-methoxyaniline with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Critical parameters : Temperature (0–5°C for exothermic reactions), anhydrous conditions to prevent hydrolysis, and stoichiometric control to minimize byproducts like disulfonates .

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, sulfonamide linkage). Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while the sulfonamide SO₂ group deshields adjacent protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical 291.35 g/mol) and detects fragmentation patterns .

Basic: How is the compound screened for preliminary biological activity in antimicrobial or anticancer research?

Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL suggest potential .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to cisplatin controls. Mechanistic studies may follow, such as apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: What enzymatic pathways mediate the metabolism of this compound, and how do species differences impact toxicity?

Answer:

- CYP450-mediated metabolism : Rat and rabbit hepatic microsomes convert the compound to reactive metabolites like N-(2-methoxyphenyl)hydroxylamine and o-aminophenol. CYP1A isoforms dominate in rats, while CYP2E1 contributes minimally .

- Species-specific toxicity : Rabbits show higher o-aminophenol formation (CYP1A-driven oxidation), whereas rats primarily reduce the metabolite to o-anisidine. This suggests differential genotoxic risks across models .

Advanced: How do CYP enzyme induction studies clarify the compound’s metabolic fate and potential drug-drug interactions?

Answer:

- Inducer studies : Pre-treating rats with β-naphthoflavone (CYP1A inducer) increases o-aminophenol production by 2.4-fold, while phenobarbital (CYP2B inducer) has negligible effects. Ethanol-induced CYP2E1 suppresses reductive pathways .

- Implications : Co-administration with CYP1A inhibitors (e.g., fluvoxamine) may reduce toxicity, whereas CYP2E1 inducers (e.g., ethanol) could enhance oxidative stress .

Advanced: How can researchers resolve contradictions in data on enzymatic reduction vs. oxidation pathways?

Answer:

- Methodological reconciliation : Use purified CYP isoforms (e.g., CYP1A2 reconstituted with NADPH:CYP reductase) to isolate reductive (o-anisidine) vs. oxidative (o-aminophenol) pathways. Compare kinetic parameters (Km, Vmax) under controlled pH (7.4 vs. 4.5) .

- Data interpretation : Contradictions in microsomal studies may arise from interspecies CYP expression levels or competing non-enzymatic redox cycling. Validate findings with siRNA knockdown or CYP-selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.